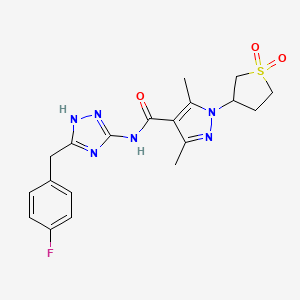
C19H21FN6O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a fluorobenzyl group, and a triazolyl-pyrazole carboxamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of C19H21FN6O3S involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the fluorobenzyl group and the triazolyl-pyrazole carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its unique molecular structure, which allows it to interact with specific biological targets. Additionally, it finds applications in the industry as a precursor for the production of various chemical products.
Mécanisme D'action
The mechanism of action of C19H21FN6O3S involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the biological context and the specific targets the compound interacts with.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, C19H21FN6O3S stands out due to its unique combination of functional groups. Similar compounds include 1-(1,1-dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid and 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and biological activities.
Propriétés
Numéro CAS |
1676067-24-5 |
|---|---|
Formule moléculaire |
C19H21FN6O3S |
Poids moléculaire |
432.5g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H21FN6O3S/c1-11-17(12(2)26(25-11)15-7-8-30(28,29)10-15)18(27)22-19-21-16(23-24-19)9-13-3-5-14(20)6-4-13/h3-6,15H,7-10H2,1-2H3,(H2,21,22,23,24,27) |
Clé InChI |
WGHAIKMWTZIKLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


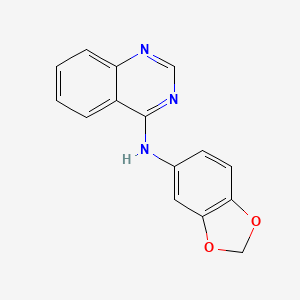
![N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B603173.png)
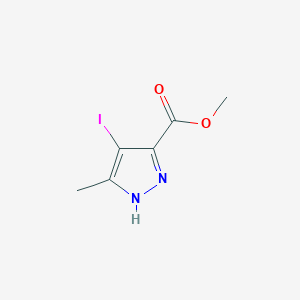
![6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B603175.png)
![6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B603178.png)
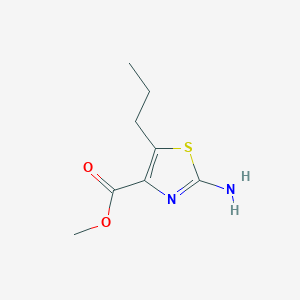
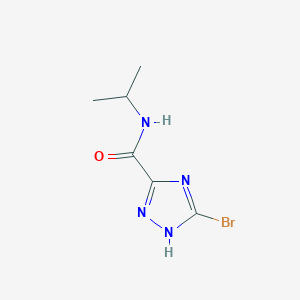
![N-[3-(1H-benzimidazol-2-yl)propyl]-N'-(1,3-benzodioxol-5-ylmethyl)urea](/img/structure/B603183.png)
![5-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B603186.png)
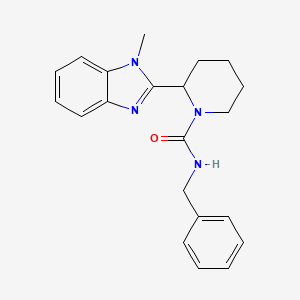
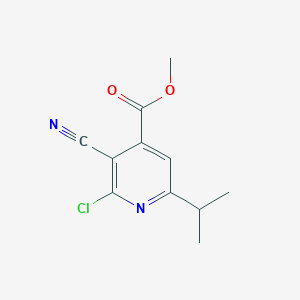
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603192.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603195.png)
